![molecular formula C16H21FN2O2 B5432237 1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5432237.png)
1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide
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Description
Synthesis Analysis
Piperidine derivatives, including those structurally related to "1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide," are synthesized through various chemical processes. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized, demonstrating the versatility and the chemical manipulability of the piperidine core in the pursuit of potential therapeutic agents (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. Structural analyses, such as X-ray crystallography, provide insight into the three-dimensional conformation of these molecules, which is essential for understanding their interaction with biological targets. For example, the molecular and crystal structures of various hydroxy derivatives of hydropyridine were determined, highlighting the role of intramolecular and intermolecular hydrogen bonds in molecular packing in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The chemical reactivity and properties of "this compound" can be inferred from studies on similar compounds. Piperidine derivatives exhibit a range of chemical reactions, contributing to their diverse pharmacological profiles. The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide by nucleophilic [18F] fluorination illustrates the chemical versatility of piperidine-based compounds (Katoch-Rouse & Horti, 2003).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystal structure, are critical for their formulation and therapeutic application. These properties are determined through experimental methods, including thermogravimetric analysis (TGA), differential thermal analysis (DTA), and single-crystal X-ray diffraction. For instance, the synthesis and characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provided valuable data on its physical properties (Sapnakumari et al., 2014).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability, are fundamental for their biological activity and drug-likeness. These properties are influenced by the substituents on the piperidine ring and the overall molecular structure. Research on compounds such as N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine elucidates the relationship between chemical structure and properties (Westaway et al., 2009).
Mechanism of Action
Target of Action
Similar compounds, such as fentanyl analogs, are known to interact with the μ-opioid receptor .
Mode of Action
Based on its structural similarity to fentanyl analogs, it can be hypothesized that it may bind to the μ-opioid receptor, leading to a series of intracellular events that result in analgesic effects .
Biochemical Pathways
Fentanyl and its analogs generally affect the opioidergic pathway, which plays a crucial role in pain perception and reward .
Pharmacokinetics
Phase II metabolic reactions can also occur, including glucuronide or sulfate conjugate formation .
Result of Action
Similar compounds, such as fentanyl analogs, are known to produce potent analgesic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of similar compounds .
properties
IUPAC Name |
1-acetyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-12(20)19-10-7-14(8-11-19)16(21)18-9-6-13-2-4-15(17)5-3-13/h2-5,14H,6-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJXKBHDSMKUSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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